![molecular formula C16H18N2O3 B2854290 N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 478259-51-7](/img/structure/B2854290.png)
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
“N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 478259-51-7 . It has a molecular weight of 286.33 and its IUPAC name is N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 286.33 . The InChI code for the compound is 1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) .Wissenschaftliche Forschungsanwendungen
Leishmaniasis Treatment
The compound has been studied for its potential use in treating leishmaniasis . It has shown an inhibitory effect on the activity of recombinant L. mexicana arginase , with an IC50 value in the micromolar range, suggesting its potential as a leishmanicidal agent . In vivo studies have demonstrated that it can reduce the parasite load of L. mexicana in an experimental model of cutaneous leishmaniasis, indicating its promise as a treatment option .
Anti-Parasitic Agent Development
Beyond leishmaniasis, the compound’s inhibitory effects on parasitic enzymes suggest broader applications as an anti-parasitic agent . Its ability to induce apoptosis in parasites and reduce oxidative stress could be leveraged to develop treatments for various parasitic infections .
Synthesis of Benzimidazole Derivatives
The compound serves as a precursor in the synthesis of benzimidazole derivatives . These derivatives have a wide range of applications, including as potential pharmaceuticals for treating parasitic diseases .
Molecular Structure Analysis
The compound’s molecular structure has been analyzed, providing insights into its stability and reactivity. This information is crucial for the development of new drugs and materials based on its molecular framework .
Secondary Amine Synthesis
It is used in the synthesis of secondary amines, which are key intermediates in producing pharmaceuticals, agrochemicals, and dyes. The compound’s structure facilitates the formation of these amines through various chemical reactions .
Crystallography Studies
The compound’s crystal structure has been determined, which aids in understanding its physical and chemical properties. This knowledge is essential for designing drugs and materials with desired characteristics .
Supramolecular Chemistry
Its molecular structure contributes to the field of supramolecular chemistry , where it can form the basis for creating complex structures with specific functions. This has implications for drug delivery systems and nanotechnology .
Pharmaceutical Research
As a starting material for various syntheses, the compound is valuable in pharmaceutical research for developing new medications, particularly those targeting neurological and psychological conditions .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide, also known as N-(2-methoxybenzyl)-4-propionyl-1H-pyrrole-2-carboxamide, is the serotonin 5-HT2A receptor . This receptor is widely distributed in the cerebral cortex and has been linked to various neuropsychiatric disorders .
Mode of Action
This compound acts as an agonist on the serotonin 5-HT2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT2A receptor leads to a series of downstream effects that contribute to the compound’s overall action.
Biochemical Pathways
The activation of the 5-HT2A receptor by this compound affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and sensory perception, among other functions.
Pharmacokinetics
It has been observed that the compound can easily cross theblood-brain barrier and accumulate in the brain tissue . Peak drug concentrations were detected 30 minutes after administration in serum and 60 minutes after administration in brain tissue . The parent compound was still present in the brain 8 hours after administration .
Result of Action
The activation of the 5-HT2A receptor by this compound leads to significant inhibitory effects on motor performance and attenuates sensorimotor gating . It also induces changes in neurotransmission that could potentially lead to tolerance development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effects can vary significantly between individuals, possibly due to differences in metabolic rate and route .
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZGLZJXQLVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330703 | |
| Record name | N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
CAS RN |
478259-51-7 | |
| Record name | N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)


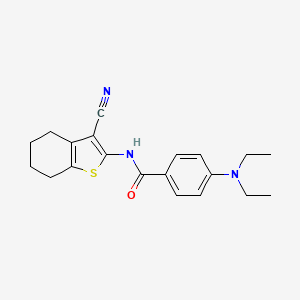
![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)
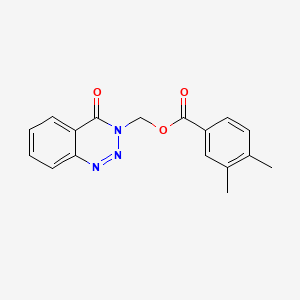
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)
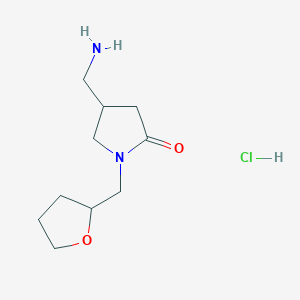
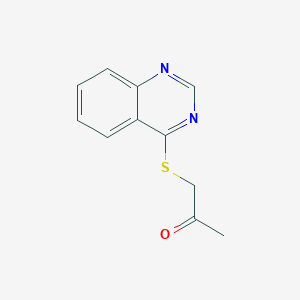

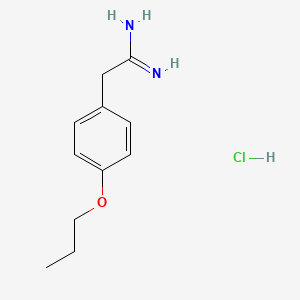
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2854222.png)
![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)